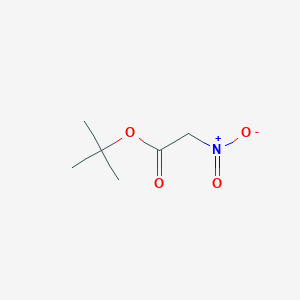

Tert-butyl nitroacetate

Description

Significance of Alpha-Nitro Esters as Synthetic Intermediates

Alpha-nitro esters, including tert-butyl nitroacetate (B1208598), are highly significant synthetic intermediates. The presence of the electron-withdrawing nitro group makes the adjacent α-carbon acidic, allowing for deprotonation to form a nitronate intermediate. wikipedia.org This reactivity is central to their utility.

These intermediates are instrumental in carbon-carbon bond-forming reactions, such as the Henry (nitroaldol) reaction and Michael additions. wikipedia.orgnih.gov A key application of α-nitro esters is in the synthesis of α-amino acids. Through reactions like alkylation followed by the reduction of the nitro group, α-nitro esters can be converted into the corresponding amino esters, which are precursors to valuable α-amino acids, including sterically hindered and polyfunctional types. researchgate.netnih.gov For instance, the conjugate addition products of α,β-unsaturated α-nitro esters can be transformed into β-substituted α-amino acids in a few simple steps. nih.govacs.org Their versatility also extends to the synthesis of various heterocyclic compounds, such as isoxazoles. rsc.org

Role of the Tert-Butyl Ester Moiety in Nitroacetate Reactivity and Stability

The tert-butyl group is more than a simple ester component; it plays a crucial role in the reactivity and stability of the nitroacetate molecule. The bulky nature of the tert-butyl group provides significant steric hindrance. ontosight.airsc.org This steric shield can influence the molecule's interactions and increase the stability of compounds containing chemically susceptible groups. researchgate.net

Specifically, the tert-butyl ester is known for its excellent stability against various nucleophiles and reducing agents. thieme-connect.com This robustness is particularly advantageous in reactions conducted under basic conditions where other esters, like methyl or ethyl esters, might be prone to hydrolysis. rsc.orgscispace.com For example, in organocatalytic conjugate additions to o-quinone methides, the resistance of tert-butyl nitroacetate to basic hydrolysis ensures good product yields, whereas other nitroacetates can be hydrolyzed. rsc.orgscispace.comresearchgate.net While stable under many conditions, the tert-butyl ester group can be conveniently removed (deprotected) under acidic conditions, a feature widely used in multi-step syntheses. thieme-connect.comorganic-chemistry.org

Historical Context and Evolution of Nitroacetate Applications

The study of nitroacetate compounds dates back to the early 20th century and has been pivotal in the development of nitro substitution reactions in organic chemistry. solubilityofthings.com Early methods for preparing nitroacetate esters often involved multi-step processes, such as the classical Steinkopf method, which started from nitromethane (B149229) to create the dipotassium (B57713) salt of nitroacetic acid, a potentially hazardous material to handle. orgsyn.org Over the years, synthetic methods have evolved to become safer and more efficient. figshare.com

Initially, the condensation of primary nitroalkanes with α,β-unsaturated esters was shown to work with sodium salts, but not with weaker bases. google.com Later research demonstrated that secondary or tertiary amines could indeed catalyze this condensation effectively. google.com More recent advancements have focused on developing catalytic cross-coupling reactions to generate 2-aryl-2-nitroacetates and highly enantioselective organocatalytic reactions. rsc.orgnih.gov These modern methods have expanded the utility of nitroacetates, like this compound, making them powerful tools for creating optically active molecules that are important intermediates for pharmaceuticals and natural products. rsc.orgrsc.org

Overview of Key Transformations Involving this compound

This compound participates in a variety of key chemical transformations that underscore its importance as a synthetic building block.

Conjugate Additions: It is frequently used as a nucleophile in Michael additions. A significant application is the organocatalytic asymmetric conjugate addition to in-situ generated o-quinone methides. This reaction produces optically active α-nitro-β,β-diaryl-propionates, which are valuable precursors for chiral drugs and natural products. rsc.orgrsc.org The use of a chiral squamide catalyst allows for high yields and excellent enantioselectivities in these transformations. rsc.org

Palladium-Catalyzed Cross-Coupling: this compound can be coupled with aryl bromides using a palladium catalyst with a specific phosphine (B1218219) ligand (t-BuXPhos). nih.gov This reaction forms 2-aryl-2-nitroacetates, demonstrating the compound's utility in forming carbon-carbon bonds with aromatic systems. nih.gov The reaction conditions are crucial, with the choice of base and ligand being key to its success. nih.gov

Aza-Henry (Nitro-Mannich) Reaction: The compound can react with imines in aza-Henry reactions to produce β-amino-α-nitroesters. For example, its addition to chiral N-tert-butanesulfinyl imines, promoted by a base, yields the corresponding addition products with high selectivity at the carbon-nitrogen bond. medcraveonline.com These products are useful for synthesizing other important molecules. medcraveonline.com

Reduction: The nitro group in the products derived from this compound can be reduced to an amine. This transformation is a critical step in the synthesis of amino acids and other nitrogen-containing compounds. nih.gov For example, the nitro group in α-nitro-β,β-diaryl-propionates can be reduced, and the resulting amino group can be protected, leading to useful chiral intermediates without loss of optical purity. rsc.org

Data Tables

Table 1: Palladium-Catalyzed Cross-Coupling of Various Nitroacetates with Bromobenzene (B47551)

This table summarizes the yields of 2-aryl-2-nitroacetates from the reaction of different nitroacetate esters with bromobenzene. The data highlights the effectiveness of this compound in this transformation.

| Entry | Ester Group (R) | Yield (%) |

| 1 | Methyl (Me) | 53 |

| 2 | Ethyl (Et) | 93 |

| 3 | tert-Butyl (t-Bu) | 88 |

| 4 | Benzyl (B1604629) (Bn) | 95 |

| Source: Adapted from research on the catalytic cross-coupling of nitroacetates. nih.gov Reaction conditions involved 5 mol % Pd, 10 mol % t-BuXPhos, nitroacetate (2 equiv), aryl bromide (1 equiv), and CsHCO₃ (1.2 equiv) in toluene (B28343). nih.gov |

Table 2: Organocatalytic Asymmetric Conjugate Addition of this compound to o-Quinone Methides

This table presents the results for the asymmetric conjugate addition of this compound to various substituted 2-tosylmethylphenols (precursors to o-quinone methides), catalyzed by a chiral squamide.

| Entry | Substituent on Phenol (R) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | H | 85 | 94 |

| 2 | 4-Me | 88 | 94 |

| 3 | 4-OMe | 90 | 90 |

| 4 | 4-F | 83 | 94 |

| 5 | 4-Cl | 86 | 95 |

| 6 | 4-Br | 85 | 96 |

| 7 | 3-Me | 89 | 95 |

| 8 | 5-Me | 87 | 94 |

| Source: Adapted from a study on organocatalytic asymmetric reactions. rsc.org |

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl 2-nitroacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-6(2,3)11-5(8)4-7(9)10/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQBQFMIOXUDNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl Nitroacetate

Direct Nitration Approaches

Direct nitration involves the introduction of a nitro group onto the alpha-carbon of a tert-butyl acetate (B1210297) precursor. However, the stability of the tert-butyl group under typical nitration conditions presents a significant challenge.

Nitration of Tert-butyl Acetate and Related Esters

The direct nitration of tert-butyl acetate using conventional nitrating agents like nitric acid, often in the presence of a strong acid catalyst such as sulfuric acid, is generally not a viable method. The tert-butyl group is highly susceptible to cleavage under strongly acidic conditions, leading to the formation of isobutylene (B52900) and other degradation products. google.comsigmaaldrich.com Research on the nitration of related compounds, such as tert-butyl acetoacetate (B1235776), has shown that the tert-butyl protecting group is unstable in acidic media, resulting in decomposition rather than the desired nitrated product.

Similarly, nitration of p-tert-butyltoluene in acetic anhydride (B1165640) yields various products, but also demonstrates the potential for the tert-butyl group to be cleaved or to direct nitration to other parts of the molecule rather than the desired alpha-position of an acetate. google.com

Methodologies Utilizing Alkyl Nitrates and Strong Bases

A milder approach to C-nitration involves the use of alkyl nitrates, such as tert-butyl nitrite (B80452), as the nitrating agent. sigmaaldrich.comorganic-chemistry.org These reactions are typically carried out under neutral or basic conditions, which helps to circumvent the issue of acid-catalyzed decomposition of the tert-butyl ester. Tert-butyl nitrite has been explored as a versatile reagent for various transformations, including nitration. sigmaaldrich.comorganic-chemistry.org While it is a known source for nitration of a wide range of olefins and phenols, specific documented procedures for the direct alpha-nitration of tert-butyl acetate using tert-butyl nitrite are not extensively reported in the literature. beilstein-journals.orgorganic-chemistry.org The general principle involves the generation of a carbanion at the alpha-position of the ester using a strong base, which then acts as a nucleophile, attacking the electrophilic nitrogen of the alkyl nitrate. However, the successful application of this method for tert-butyl nitroacetate (B1208598) would depend on the careful selection of the base and reaction conditions to favor C-nitration over potential side reactions.

Esterification of Nitroacetic Acid and its Salts

The esterification of nitroacetic acid or its corresponding salts with a tert-butyl alcohol source represents a more common and effective strategy for the synthesis of tert-butyl nitroacetate.

Conversion from Nitroacetic Acid and its Alkali Metal Salts

The direct esterification of nitroacetic acid with tert-butanol (B103910) is challenging under traditional Fischer esterification conditions due to the steric hindrance of the tertiary alcohol and the potential for decomposition of both the starting material and product under harsh acidic catalysis. A highly effective method for this transformation is the Steglich esterification. wikipedia.orgorganic-chemistry.org This mild procedure utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the ester formation at room temperature. wikipedia.orgorganic-chemistry.orgcommonorganicchemistry.com

The reaction proceeds by the activation of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming a reactive acylpyridinium salt that is readily attacked by the sterically hindered tert-butanol to yield the desired tert-butyl ester and dicyclohexylurea (DCU) as a byproduct. wikipedia.orgorganic-chemistry.org The mild conditions of the Steglich esterification are particularly advantageous for preventing the elimination of the tert-butyl group and the decomposition of the nitro-functionalized acid. wikipedia.org

| Reagents | Solvent | Temperature | Yield | Reference |

| Nitroacetic acid, tert-butanol, DCC, DMAP | Dichloromethane | 0 °C to Room Temp. | Good | wikipedia.orgcommonorganicchemistry.com |

| Carboxylic acid, tert-butanol, EDCI, DMAP | Dichloromethane | Room Temp. | 81% (general) | nih.gov |

Alternatively, alkali metal salts of nitroacetic acid, such as sodium nitroacetate, can be used as nucleophiles in reactions with a suitable tert-butylating agent. However, the direct reaction of sodium nitroacetate with tert-butyl halides is generally not effective due to the competing elimination reaction of the tertiary halide.

General Procedures Applicable to Alpha-Nitroalkanoic Esters

The principles of the Steglich esterification are broadly applicable to the synthesis of various alpha-nitroalkanoic esters, making it a general and reliable method. commonorganicchemistry.comscispace.com The use of carbodiimide (B86325) coupling agents like DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of DMAP allows for the efficient synthesis of esters from a wide range of carboxylic acids and alcohols, including those that are sterically hindered or sensitive to harsh reaction conditions. nih.govscispace.com These methods provide a robust platform for the preparation of not only this compound but also a diverse library of other alpha-nitro esters.

Indirect Synthetic Pathways

Indirect routes to this compound offer alternative strategies that avoid the direct handling of potentially unstable precursors or employ more readily available starting materials. One such pathway involves the nucleophilic substitution of a suitable leaving group on a tert-butyl acetate backbone with a nitrite source. For instance, the reaction of tert-butyl bromoacetate (B1195939) with a nitrite salt, such as sodium nitrite, can yield this compound. rsc.org This method relies on the displacement of the bromide by the nitrite anion.

Another potential indirect route is the transesterification of a more common nitroacetate ester, such as methyl or ethyl nitroacetate, with tert-butanol. However, studies have shown that the transesterification of methyl nitroacetate with tert-butyl alcohol can be challenging and may not proceed under typical conditions due to the low reactivity of the tertiary alcohol. This suggests that specialized catalysts or more forcing conditions would be necessary to drive this equilibrium towards the desired tert-butyl ester.

A documented indirect synthesis involves the preparation of this compound from tert-butyl bromoacetate. This method provides a clear alternative to direct nitration or esterification of nitroacetic acid. rsc.org

| Starting Material | Reagent(s) | Product | Reference |

| tert-Butyl bromoacetate | Sodium Nitrite | This compound | sigmaaldrich.comrsc.org |

Strategies Involving Nitration of Malonate Derivatives

A primary route to α-nitro esters involves the direct nitration of compounds with an activated methylene (B1212753) group, such as malonic esters. The synthesis of this compound can be envisioned through the nitration of a suitable tert-butyl-containing malonate precursor.

One plausible pathway is the direct nitration of di-tert-butyl malonate. The synthesis of di-tert-butyl malonate itself can be accomplished through the reaction of malonic acid with isobutylene in the presence of a strong acid catalyst like sulfuric acid. orgsyn.org Another method involves the reaction of malonyl dichloride with tert-butyl alcohol. orgsyn.org

Once the di-tert-butyl malonate is obtained, it can be nitrated. The nitration of dialkyl malonates has been successfully carried out using fuming nitric acid. google.comgoogleapis.com The reaction temperature is a critical parameter and is typically maintained between 15°C and 50°C to ensure a good yield and prevent explosive side reactions. google.com Following the nitration, a decarboxylation step would be necessary to remove one of the tert-butoxycarbonyl groups to yield the final product, this compound.

Alternatively, tert-butyl cyanoacetate (B8463686) can serve as a precursor. The synthesis of tert-butyl cyanoacetate can be achieved by reacting monohalogenated tert-butyl acetate with an alkali metal cyanide. Following the formation of tert-butyl cyanoacetate, a nitrosation reaction can be performed using reagents like sodium nitrite in an acidic medium, which would then be oxidized to the nitro group. google.com

A general method for the synthesis of α-nitro esters involves a two-stage nitration and subsequent deacetylation of 1,3-dicarbonyl compounds, which can be performed using a biphasic semi-continuous approach to afford the desired product in good yields.

Table 1: Representative Reaction Conditions for the Nitration of Malonate Derivatives

| Precursor | Reagents | Solvent | Temperature (°C) | Reaction Time | Key Transformation | Reference |

|---|---|---|---|---|---|---|

| Di-tert-butyl malonate | Fuming Nitric Acid | None | 15-50 | 50 min - 4 h | Nitration | google.com |

| Malonic Acid | Isobutylene, H₂SO₄ | Ether | Room Temperature | Overnight | Esterification | orgsyn.org |

| Diethyl Malonate | Sodium Nitrite, Acetic Acid | 1,4-Dioxane/Water | 35-50 | 4 h | Nitrosation | google.com |

Routes via Oxidative Processes

Oxidative methods provide an alternative avenue for the synthesis of this compound. These routes typically involve the oxidation of a nitrogen-containing precursor at the α-position of a tert-butyl ester.

A highly relevant approach is the catalyst-free nitration of tertiary β-keto esters using tert-butyl nitrite (TBN). acs.orgnih.gov This method allows for the introduction of a nitro group at the α-position. For the synthesis of this compound, a suitable precursor would be tert-butyl acetoacetate. The reaction with tert-butyl nitrite would lead to the formation of an intermediate that, upon cleavage of the acetyl group, would yield the target molecule. Tert-butyl nitrite is a versatile reagent known for its role in oxidation, nitrosation, and nitration reactions. nih.gov

Another potential oxidative pathway is the oxidation of a corresponding amino or oxime precursor. The synthesis of nitro compounds through the oxidation of amines or oximes is a well-established transformation in organic chemistry. sci-hub.se For instance, tert-butyl aminoacetate could be oxidized to this compound. This transformation often requires strong oxidizing agents.

A related strategy involves the preparation of tert-butyl 2-hydroxyiminoacetate (an oxime) from tert-butyl glyoxylate, followed by oxidation to the nitro compound. The nitrosation of C-H-acidic compounds like dialkyl malonates with sodium nitrite and an acid can produce hydroxyimino derivatives, which are essentially oximes. google.com These oximes can then be oxidized to the corresponding nitro compounds.

Furthermore, oxidative amination reactions, while typically used to form C-N bonds for amines and amides, highlight the advancements in activating C-H bonds adjacent to carbonyl groups. rsc.orgnih.govacs.org While not a direct route to nitro compounds, the principles of activating the α-position of esters could be adapted for a subsequent nitration or oxidation step.

Table 2: Potential Oxidative Routes to this compound

| Precursor | Key Reagent | Reaction Type | Plausible Mechanism | Reference |

|---|---|---|---|---|

| tert-Butyl acetoacetate | tert-Butyl nitrite (TBN) | Oxidative Nitration | Direct nitration at the α-position followed by deacetylation. | acs.orgnih.gov |

| tert-Butyl aminoacetate | Strong Oxidizing Agent | Amine Oxidation | Direct oxidation of the amino group to a nitro group. | sci-hub.se |

| tert-Butyl 2-hydroxyiminoacetate | Oxidizing Agent | Oxime Oxidation | Oxidation of the oxime functionality to the nitro group. | sci-hub.se |

Compound Index

Chemical Reactivity and Transformational Pathways of Tert Butyl Nitroacetate

Reactions Involving the Acidic Alpha-Methylene Carbon

The carbon atom situated between the nitro group and the carbonyl group of the ester in tert-butyl nitroacetate (B1208598) is particularly acidic. This acidity facilitates the formation of a stabilized carbanion, which can then participate in a range of chemical transformations.

Carbon-Carbon Bond Formation Reactions

The generation of a carbanion from tert-butyl nitroacetate is a key step in its utilization for creating new carbon-carbon bonds. This is prominently demonstrated in palladium-catalyzed cross-coupling reactions and conjugate addition reactions.

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. fiveable.me In the context of this compound, these reactions enable the introduction of an aryl group at the alpha-position of the nitroacetate.

The palladium-catalyzed arylation of this compound with aryl bromides has been shown to be an effective method for the synthesis of 2-aryl-2-nitroacetates. nih.gov Research has demonstrated that under optimized conditions, this compound can be successfully coupled with bromobenzene (B47551) to afford the corresponding arylated product in good yield. nih.gov Specifically, a yield of 88% has been reported for this transformation. nih.gov This reaction is a key example of creating a carbon-carbon bond between an aromatic ring and the alpha-carbon of the nitroacetate. The general applicability of this method extends to a variety of aryl bromides, including those with electron-donating and electron-withdrawing groups. organic-chemistry.org

Table 1: Palladium-Catalyzed Arylation of Various Nitroacetates with Bromobenzene

| Entry | R Group | Yield (%) |

|---|---|---|

| 1 | Me | 53 |

| 2 | Et | 93 |

| 3 | t-Bu | 88 |

| 4 | Bn | 95 |

Reaction conditions: 5 mol % Pd, 10 mol % t-BuXPhos, nitroacetate (2 equiv), aryl bromide (1 equiv), CsHCO₃ (1.2 equiv), and toluene (B28343) (0.2 M). nih.gov

The success of the palladium-catalyzed cross-coupling of this compound is highly dependent on the choice of ligand. nih.gov The high acidity of nitroacetates, with a pKa of 5.8, and their propensity for O,O'-chelation present unique challenges that necessitate careful ligand selection. nih.govorganic-chemistry.org

Extensive screening of various ligands has identified t-BuXPhos as a particularly effective ligand for this transformation. nih.govorganic-chemistry.org The use of t-BuXPhos, in combination with a palladium source like Pd₂(dba)₃·CHCl₃ and a mild base such as cesium bicarbonate (CsHCO₃), has been shown to provide consistent and high yields. nih.gov The bulky and electron-rich nature of biarylphosphine ligands like t-BuXPhos is thought to be crucial in overcoming the challenges associated with the nitroacetate substrate. nih.gov The design of these ligands allows for the fine-tuning of steric and electronic properties, which is essential for accelerating the rate-limiting steps in the catalytic cycle. sigmaaldrich.com

The optimization of reaction conditions also plays a critical role. For instance, lower reaction temperatures (around 75 °C) and the use of nonpolar solvents like toluene have been found to improve the yields of the desired 2-aryl-2-nitroacetate products, likely by minimizing product decomposition. nih.govorganic-chemistry.org

While the palladium-catalyzed arylation of this compound with aryl bromides is a versatile method, it does have some limitations regarding the substrate scope. The optimized conditions have proven effective for a range of aryl bromides, including those that are electron-rich, electron-poor, and heterocyclic. organic-chemistry.org

However, the methodology is not generally suitable for other aryl halides such as aryl iodides, triflates, and chlorides. nih.gov It is speculated that the nature of the counterion is critical for the transmetalation step of the catalytic cycle. nih.gov Additionally, sterically hindered aryl bromides, for example, 1-bromonaphthalene (B1665260) or ortho-bromotoluene, have been found to be unsuccessful substrates in this reaction. nih.gov This limitation is proposed to arise from the difficulty of the O,O-bound palladium intermediate to rearrange to the necessary carbon-bound intermediate required for reductive elimination. nih.gov The reaction also does not proceed effectively with more sterically demanding substrates like phenyl chloride and phenyl triflate. scispace.com

This compound can also participate in conjugate addition reactions, where it acts as a nucleophile. rsc.orgscispace.com An example of this is the organocatalytic asymmetric conjugate addition of this compound to in situ generated o-quinone methides. rsc.orgscispace.com This reaction, catalyzed by a chiral squamide derived from 9-amino-9-deoxyepiquinine, produces optically active α-nitro-β,β-diaryl-propionates in good yields and with high enantioselectivities. rsc.orgrsc.org

The choice of the ester group on the nitroacetate is critical for the success of this reaction. While this compound provides good yields, the use of methyl nitroacetate and ethyl nitroacetate under similar conditions did not yield the expected products. rsc.org Instead, a decarboxylated product was obtained in low yields. rsc.org The resistance of the tert-butyl group to basic hydrolysis is thought to be the reason for the successful outcome with this compound. scispace.com

Conjugate Addition Reactions

Addition to Electron-Deficient Olefins

This compound serves as a potent nucleophile in conjugate addition reactions with various electron-deficient olefins. The presence of the nitro and ester groups activates the α-carbon, facilitating its addition to Michael acceptors. These reactions are fundamental in carbon-carbon bond formation, leading to the synthesis of complex molecules from simpler precursors.

The addition of α-oxy carbon-centered radicals, which can be generated from cyclic ethers, to electron-deficient olefins like vinyl sulfones and unsaturated esters represents a key transformation. For instance, the radical derived from tetrahydrofuran (B95107) (THF) readily adds to phenyl vinyl sulfone and diethyl fumarate. nih.gov This process involves the nucleophilic α-oxy carbon-centered radical adding to the electron-deficient olefin, which in turn produces a carbon radical stabilized by the electron-withdrawing group. nih.gov While much of the specific research focuses on related nitroalkanes or other nitroacetate esters, the principles extend to this compound. researchgate.netscispace.com The reaction of nitro-stabilized carbanions with electron-poor alkenes is a widely used synthetic strategy. researchgate.net

Reactions with o-Quinone Methides

The conjugate addition of this compound to ortho-quinone methides (o-QMs) is a significant method for synthesizing α-nitro-β,β-diaryl-propionates. These products are valuable intermediates for chiral drugs and natural products. rsc.orgscispace.com This transformation can be catalyzed effectively by organocatalysts, particularly chiral squaramide derivatives of Cinchona alkaloids. scispace.comrsc.org

The reaction typically involves the in situ generation of o-QMs from precursors like 2-tosylmethylphenols in the presence of a mild base, such as aqueous sodium bicarbonate. rsc.orgscispace.com The chiral organocatalyst then facilitates the asymmetric addition of this compound. A proposed mechanism suggests that the catalyst activates the o-QM through hydrogen bonding, enhancing its electrophilicity. scispace.com Simultaneously, the catalyst acts as a Brønsted base, deprotonating the this compound to form a nitronate intermediate. This intermediate is held in proximity by hydrogen bonding, leading to a stereocontrolled nucleophilic attack on the o-QM. scispace.com

Research has shown that a chiral squamide derived from 9-amino-9-deoxyepiquinine is a highly efficient catalyst for this reaction, yielding a variety of t-butyl α-nitro-β,β-diaryl-propionates in good yields and with excellent enantioselectivities. rsc.orgrsc.org

Table 1: Organocatalytic Asymmetric Conjugate Addition of this compound to o-Quinone Methides rsc.orgscispace.com

| o-QM Precursor | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 2-(Tosylmethyl)phenol | Chiral Squaramide (from 9-amino-9-deoxyepiquinine) | 85 | 96 |

| 4-Methyl-2-(tosylmethyl)phenol | Chiral Squaramide (from 9-amino-9-deoxyepiquinine) | 82 | 95 |

| 4-Methoxy-2-(tosylmethyl)phenol | Chiral Squaramide (from 9-amino-9-deoxyepiquinine) | 88 | 97 |

| 4-Chloro-2-(tosylmethyl)phenol | Chiral Squaramide (from 9-amino-9-deoxyepiquinine) | 90 | 94 |

Michael Additions to Unsaturated Carbonyls

This compound is a versatile Michael donor, reacting with a range of α,β-unsaturated and β,γ-unsaturated carbonyl compounds. These additions provide access to δ-nitro-α-ketoesters and other functionalized nitro compounds, which are important synthetic intermediates. buchler-gmbh.comresearchgate.net Organocatalysis plays a crucial role in achieving high stereoselectivity in these reactions.

Inexpensive and readily available squamides derived from Cinchona alkaloids have proven to be superior catalysts for the asymmetric conjugate addition of this compound to β,γ-unsaturated-α-ketoesters. researchgate.net These reactions can produce δ-nitro-α-ketoesters with excellent yields and enantioselectivities. researchgate.net Similarly, the conjugate addition to α,β-unsaturated ketones (enones) can be catalyzed by primary amine salts, such as the combination of 9-amino-9-deoxy-epi-cinchonine and (+)-camphorsulfonic acid (CSA), which promotes iminium activation of the enone. acs.org This method yields adducts with high enantioselectivity. acs.org

The scope of Michael acceptors also includes α,β-unsaturated isoxazoles and pyrazolamides, where DBU can be used as a catalyst, often in the presence of a lithium salt additive to improve yields and diastereoselectivity. scispace.com

Table 2: Michael Addition of this compound to Unsaturated Carbonyls

| Michael Acceptor | Catalyst/Conditions | Product Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| β,γ-Unsaturated-α-ketoester | Quinine-derived Squaramide | δ-Nitro-α-ketoester | Good | Excellent | researchgate.net |

| Chalcone | 9-Amino-9-deoxy-epi-cinchonine/(+)-CSA | γ-Nitro Ketone | 95 | 96 | acs.org |

| (E)-4-Phenylbut-3-en-2-one | 9-Amino-9-deoxy-epi-cinchonine/(+)-CSA | γ-Nitro Ketone | 91 | 97 | acs.org |

| α,β-Unsaturated Isoxazole | DBU/LiBr | β-Substituted Isoxazole | Good | High dr | scispace.com |

Mannich-Type Reactions

The nitro-Mannich reaction, also known as the aza-Henry reaction, involves the addition of a nitroalkane to an imine, forming a β-nitroamine. nih.gov This reaction is a powerful tool for constructing carbon-carbon bonds while installing two vicinal nitrogen-containing functional groups. nih.gov this compound and its derivatives are effective nucleophiles in these transformations.

Catalyst-Free Aminomethylation with Formalin and Amines

An important variant of the Mannich reaction is the one-pot, three-component aminomethylation of α-substituted nitroacetates. Remarkably, this reaction can proceed without a catalyst, using formalin (an aqueous solution of formaldehyde) and various amines. nih.govacs.org This method provides an efficient route to precursors of α,β-diamino acids, which are of significant interest in medicinal chemistry. The reaction is believed to be accelerated by the solvent, methanol, which can facilitate the process through hydrogen bonding. nih.gov This catalyst-free approach offers significant advantages in terms of cost, simplicity, and environmental impact, enabling the synthesis of products with great structural diversity. nih.gov

Formation of Substituted Aminoacetates

The nitro-Mannich reaction is a key method for synthesizing substituted β-nitroamines, which can be further transformed into valuable substituted aminoacetates and their derivatives. nih.govcore.ac.uk The reaction can be performed with pre-formed imines or with imines generated in situ. core.ac.uk Various catalysts, including bifunctional thiourea (B124793)/secondary-amine organocatalysts, have been developed to achieve high stereoselectivity in the reaction between α-substituted nitroacetates and imines. researchgate.net

Another route to substituted aminoacetates is the direct amination of α-substituted nitroacetates. For example, the reaction with di-tert-butyl azodicarboxylate can be catalyzed by organocatalysts like Hatakeyama's catalyst β-ICD, providing a direct method for forming a C-N bond at the α-position with high enantioselectivity. researchgate.netresearchgate.net These reactions furnish chiral α-amino acid precursors that are otherwise difficult to synthesize. researchgate.net

Cyclopropanation Reactions

This compound is a valuable precursor for the synthesis of nitro-substituted cyclopropanes. These small, strained ring systems are important building blocks in organic synthesis. The cyclopropanation often proceeds through the generation of a carbene or carbenoid intermediate from the nitroacetate, which then adds to an olefin.

One common method involves the in situ generation of an iodonium (B1229267) ylide from an α-nitroester using a hypervalent iodine(III) reagent like iodobenzene (B50100) diacetate (PIDA). researchgate.net This ylide, in the presence of a rhodium(II) or copper(I) catalyst, generates a carbene that undergoes cyclopropanation with an alkene. researchgate.netthieme-connect.de For instance, the reaction of ethyl nitroacetate with styrene (B11656) in the presence of PIDA and a rhodium catalyst yields the corresponding nitrocyclopropane (B1651597) carboxylate. researchgate.net This methodology is applicable to this compound as well.

Another approach is the directed nucleopalladation of non-conjugated alkenes. In this method, a pronucleophile like methyl nitroacetate can add to an alkene that is coordinated to a palladium center, followed by oxidative cyclization to form the cyclopropane (B1198618) ring. chemrxiv.org This reaction tolerates a wide variety of electron-withdrawing groups on the nucleophile, including the nitro-ester functionality. chemrxiv.org

Reactions with Imine Derivatives

Carbon-Heteroatom Bond Formation Reactions

The direct α-amination of carbonyl compounds is a fundamental transformation for synthesizing α-amino acid derivatives. This compound can undergo enantioselective amination at its α-position using an electrophilic nitrogen source, such as di-tert-butyl azodicarboxylate (DBAD).

This reaction has been successfully achieved using organocatalysts. Specifically, a cinchona alkaloid-derived catalyst, β-isocupreidine (β-ICD), has been shown to be highly effective for the catalytic asymmetric direct amination of α-monosubstituted nitroacetates with DBAD. rsc.orgresearchgate.netpsu.edu This method provides access to α-aminated products with a quaternary stereocenter in high yields and excellent enantioselectivities. psu.edu The catalyst activates the nitroacetate through hydrogen bonding and facilitates the enantioselective approach of the azodicarboxylate.

Nitrosylation refers to the addition of a nitrosyl group (NO), while nitration involves the introduction of a nitro group (NO₂). In the context of this compound, its primary role is not typically as a substrate for direct C-nitrosylation or C-nitration at the α-position, as it already possesses a nitro group.

However, the chemistry of nitrosylation is relevant in a broader biological and chemical context. Nitrosylation can occur through the reaction of a nitrosonium ion (NO⁺) with a nucleophile, such as an amine, or through the addition of a nitrosyl radical (NO•) to a metal or a thiol. wikipedia.org S-nitrosylation, the modification of protein cysteine residues, is a key mechanism in cellular signaling, regulating protein function, gene transcription, and apoptosis. nih.govnih.govmdpi.com While this compound itself is not directly involved in these biological processes, the nitro group it carries is a fundamental functional group in nitro compounds that have been studied for their biological activities, which can sometimes involve interactions with pathways related to nitric oxide signaling. researchgate.net

Reactions Involving the Ester Functionality

The tert-butyl ester group of this compound offers both stability under many reaction conditions and a reliable method for deprotection. Unlike methyl or ethyl esters, tert-butyl esters are generally resistant to base-catalyzed hydrolysis but are susceptible to cleavage under acidic conditions.

This selective deprotection is a key feature in its use in multi-step synthesis. The standard method for cleaving a tert-butyl ester is treatment with a strong acid like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane. rsc.org This process proceeds via a stable tert-butyl carbocation, which is subsequently quenched.

Milder and more selective methods for tert-butyl ester deprotection have also been developed. These include the use of Lewis acids like ytterbium triflate or zinc bromide, which can offer chemoselectivity in the presence of other acid-labile protecting groups. niscpr.res.innih.gov For instance, ytterbium triflate in nitromethane (B149229) has been shown to selectively cleave tert-butyl esters in the presence of benzyl (B1604629), methyl, and allyl esters. niscpr.res.in Similarly, heating with silica (B1680970) gel in toluene is another mild method for cleaving tert-butyl esters. researchgate.net The ester functionality can also undergo transesterification with various alcohols, typically under acid or specific catalytic conditions, such as with dibutyltin(IV)oxide, to furnish different nitroacetate esters. sci-hub.se Furthermore, tert-butyl esters can be converted directly to acid chlorides using thionyl chloride (SOCl₂), a reaction in which methyl and ethyl esters are unreactive. organic-chemistry.org

Transesterification Processes

Transesterification is a key reaction for modifying the ester group of this compound. While the thermal transesterification of methyl acetoacetate (B1235776) is well-known, methyl nitroacetate shows low yields in uncatalyzed thermal transesterification. sci-hub.seresearchgate.net However, the process can be effectively catalyzed.

Studies on the transesterification of methyl 2-nitroacetate have shown that various catalysts can promote the exchange of the alkyl group of the ester. sci-hub.seresearchgate.net For instance, dibutyltin(IV)oxide (DBTO) has proven to be an effective catalyst for the transesterification of methyl 2-nitroacetate with a range of alcohols, including higher molecular weight and functionalized ones, affording the corresponding 2-nitroacetate esters in good yields. sci-hub.seresearchgate.netresearchgate.net Other catalysts, such as p-toluenesulfonic acid, 4-dimethylaminopyridine (B28879) (DMAP), titanium(IV) isopropoxide, and indium(III) iodide, have also been explored. sci-hub.seresearchgate.net

Interestingly, while the transesterification of methyl and ethyl nitroacetate can be challenging under certain conditions, this compound has shown resistance to basic hydrolysis, which can be a competing reaction. rsc.orgrsc.org This stability makes it a suitable substrate in certain synthetic applications where other, smaller alkyl nitroacetates might undergo undesired side reactions. rsc.orgrsc.org

Ester Hydrolysis and Decarboxylation

The tert-butyl ester group can be cleaved under specific conditions, leading to the formation of nitroacetic acid, which is prone to further reactions.

The cleavage of tert-butyl esters can be achieved using various methods. For instance, silica gel in refluxing toluene has been reported as a method for the cleavage of t-butyl esters to yield the corresponding carboxylic acids. researchgate.net While this method is general, its specific application to this compound to yield nitroacetic acid is a potential pathway. The resulting nitroacetic acid is a known intermediate in various synthetic routes. researchgate.net

Nitroacetic acid, formed from the hydrolysis of its esters, is known to be unstable and can readily undergo decarboxylation, particularly under basic conditions or at elevated temperatures, to form nitromethane. sci-hub.sesci-hub.se This decarboxylation is a significant side reaction that can occur during the hydrolysis of nitroacetate esters. sci-hub.se In some instances, decarboxylated products are observed directly from reactions involving nitroacetate esters, suggesting that the initial ester hydrolysis is followed by rapid decarboxylation of the resulting nitroacetic acid. rsc.orgrsc.org For example, in organocatalytic conjugate addition reactions, the use of methyl and ethyl nitroacetate led to the formation of the decarboxylated product, while this compound was more resistant to this pathway. rsc.orgrsc.org

Transformations of the Nitro Group (Indirect Relevance for this compound)

While the following transformations are primarily discussed in the context of nitro compounds in general or derivatives of nitroacetates, they represent potential reaction pathways for the nitro group of this compound.

The reduction of a nitro group to an amino group is a fundamental transformation in organic synthesis. mdpi-res.com This reaction is widely used to convert nitro compounds into the corresponding amines. mdpi-res.comsci-hub.se A variety of reducing agents and catalytic systems have been developed for this purpose, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) and the use of reducing agents such as zinc powder or tin(II) chloride. researchgate.netgoogle.com The reduction of nitroacetate derivatives is a key step in the synthesis of amino acids. google.com For instance, the reduction of an alkylated nitroacetate ester is a crucial step in the synthesis of various amino acids. google.com

Denitration involves the removal of the nitro group. Radical denitration is a known process for nitro compounds. scispace.com For example, denitration of nitroalcohols can be accomplished using tri-n-butylstannane and AIBN. psu.edu In some cases, denitration can occur as part of a reaction sequence, where the nitro group acts as a temporary activating group and is subsequently removed. acs.org

Applications of Tert Butyl Nitroacetate in Complex Molecule Synthesis

Role as a Versatile Glycine (B1666218) Equivalent

In organic synthesis, tert-butyl nitroacetate (B1208598) is widely recognized as a practical and effective synthetic equivalent, or "synthon," for the glycine anion. The core of its utility lies in the acidic nature of the α-carbon, situated between the electron-withdrawing nitro and ester groups. This acidity allows for easy deprotonation by a base to form a stabilized carbanion (a nitronate). This nucleophilic species can then participate in various carbon-carbon bond-forming reactions with a wide range of electrophiles. Following the C-C bond formation, the nitro group can be readily reduced to a primary amine using standard reducing agents like zinc in acetic acid or catalytic hydrogenation. brandeis.edu This two-step sequence of alkylation followed by reduction effectively installs a glycine unit into a target molecule.

The presence of the tert-butyl ester is crucial to the reagent's versatility. Unlike smaller alkyl esters such as methyl or ethyl esters, the tert-butyl group provides significant steric hindrance, which imparts greater stability and resistance to base-mediated hydrolysis. clockss.org This property is particularly advantageous in reactions requiring basic conditions, where simpler esters might undergo unwanted side reactions like saponification or decomposition, leading to lower yields. clockss.orgacs.org The tert-butyl group also serves as an effective protecting group for the carboxylic acid, which can be selectively removed under acidic conditions after the synthetic sequence is complete.

Precursor for Alpha-Amino Acid Derivatives

Building upon its role as a glycine equivalent, tert-butyl nitroacetate is a direct precursor for a diverse array of α-amino acid derivatives, including those that are non-proteinogenic and sterically hindered. These compounds are of significant interest in medicinal chemistry and materials science. The synthesis of these derivatives typically involves the reaction of the this compound anion with various electrophiles, followed by the reduction of the nitro group.

Key synthetic transformations include:

These methods provide access to a wide range of amino acid structures that would be difficult to synthesize otherwise. The subsequent reduction of the nitro group to an amine completes the synthesis of the α-amino ester derivative.

Table 1: Synthesis of α-Amino Acid Precursors from this compound

| Reaction Type | Electrophile | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Alkylation | Alkyl Halides (R-X) | α-Alkyl & α,α-Dialkyl Nitroacetates | Allows synthesis of sterically hindered amino acids. | brandeis.edu |

| Palladium-Catalyzed Arylation | Aryl Bromides (Ar-Br) | α-Aryl Nitroacetates | Direct route to α-aryl glycine derivatives. | wikipedia.org |

| Conjugate Addition (Michael) | α,β-Unsaturated Esters/Ketones | γ-Functionalized Nitroacetates | Forms precursors for glutamic acid analogues. | rushim.ru |

Building Block for Chiral Pharmaceuticals and Natural Products

A key application of this compound is in the asymmetric synthesis of complex molecules, particularly as a building block for chiral pharmaceuticals and natural products. Its ability to participate in stereoselective reactions makes it highly valuable for constructing molecules with specific three-dimensional arrangements.

A prominent example is the organocatalytic asymmetric conjugate addition of this compound to ortho-quinone methides (o-QMs). clockss.orgresearchgate.net In this reaction, a chiral squamide catalyst simultaneously activates the o-QM electrophile and the this compound nucleophile through a series of hydrogen bonds. This dual activation orients the reactants in a specific way, leading to a highly enantioselective attack on one face of the o-QM. The result is the formation of α-nitro-β,β-diaryl-propionates with excellent yields and high enantiomeric excess (ee). acs.orgresearchgate.net These products are valuable intermediates, as the nitro group can be reduced to an amine and the ester can be hydrolyzed, providing access to chiral β-diaryl-α-amino acids, which are core structures in various biologically active compounds. The resistance of the tert-butyl ester to the basic reaction conditions is critical for the success of this transformation. clockss.org

Table 2: Asymmetric Synthesis using this compound

| Reaction | Reactants | Catalyst | Product Class | Significance | Reference |

|---|---|---|---|---|---|

| Asymmetric Conjugate Addition | This compound + ortho-Quinone Methide (o-QM) | Chiral Squamide | Optically Active α-Nitro-β,β-diaryl-propionates | Precursors to chiral drugs and natural products. | clockss.orgresearchgate.net |

Synthesis of Nitrogen-Containing Heterocycles

Isoxazolines and Isoxazoles Synthesis (Contextual via related reagents)

While direct applications may be specialized, the chemistry of this compound makes it a potential precursor for nitrogen-containing heterocycles like isoxazolines and isoxazoles, based on established reactions of related nitro compounds. The core transformation involves the conversion of the nitroacetate into a nitrile oxide intermediate. Nitrile oxides are highly reactive 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with dipolarophiles such as alkenes and alkynes to form isoxazolines and isoxazoles, respectively. researchgate.netrsc.org

Several methods exist for generating nitrile oxides from primary nitro compounds. For instance, α-unsubstituted nitroacetates can be dehydrated to form nitrile oxides upon treatment with reagents like Mn(OAc)₃. brandeis.edu The resulting alkoxycarbonyl-substituted nitrile oxide can then be trapped in situ by an alkene or alkyne to yield the corresponding heterocycle. One-pot cascade reactions using related reagents like ethyl nitroacetate and aldehydes have also been developed to construct polysubstituted isoxazoles. rsc.org These established principles suggest that this compound could serve as a valuable substrate in similar cycloaddition strategies.

Pyrrole (B145914) Derivatives (Contextual via related reagents)

In a similar contextual manner, this compound can be envisioned as a starting material for the synthesis of pyrrole derivatives. A powerful method for pyrrole synthesis is the Barton-Zard reaction, which involves the base-catalyzed condensation of a nitroalkene with an isocyanoacetate. clockss.orgchim.it this compound can serve as a precursor to the required nitroalkene component through a Knoevenagel condensation with an aldehyde or ketone. The resulting α,β-unsaturated nitro ester can then be reacted with an isocyanide, such as ethyl isocyanoacetate, in the presence of a base. The reaction proceeds via a Michael addition, followed by cyclization and elimination of the nitro group to furnish the pyrrole ring. clockss.orgnih.gov This two-step sequence, starting from this compound, provides a flexible entry into highly substituted pyrrole-2-carboxylates, which are important structural motifs in many natural products and pharmaceuticals. clockss.orgacs.org

Contributions to Retrosynthetic Strategies

The chemical reactivity of this compound makes it a powerful tool in retrosynthetic analysis, the process of deconstructing a complex target molecule to identify simple, available starting materials. wikipedia.orgdeanfrancispress.com When a target molecule contains an α-amino acid moiety, a key retrosynthetic disconnection involves breaking the Cα-Cβ bond. This "transform" reveals a glycine synthon—an idealized fragment representing a nucleophilic glycine unit. This compound is the practical chemical equivalent for this synthon. beilstein-journals.org

Its contribution to retrosynthesis can be summarized by several key points:

By providing a reliable route to a fundamental structural unit (the amino acid) with opportunities for stereocontrol and further functionalization, this compound allows chemists to design more efficient and convergent synthetic pathways for complex molecules.

Stereoselective and Asymmetric Transformations

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for the construction of chiral molecules, and tert-butyl nitroacetate (B1208598) has been successfully employed as a nucleophile in several asymmetric transformations. The bulky tert-butyl group plays a crucial role, often enhancing stability and preventing unwanted side reactions, such as hydrolysis, under basic conditions. rsc.orgscispace.com

Chiral Squamide Catalysis

Chiral squaramide-based organocatalysts have proven highly effective in promoting the asymmetric conjugate addition of tert-butyl nitroacetate to electrophiles. A notable example is the reaction with o-quinone methides (o-QMs), which are generated in situ from 2-tosylmethylphenols. rsc.orgscispace.com This transformation yields valuable α-nitro-β,β-diaryl-propionates, which are precursors to important chiral drugs and natural products. rsc.orgscispace.com

Researchers have found that a chiral squamide derived from 9-amino-9-deoxyepiquinine is a superior catalyst for this reaction. rsc.orgscispace.com The proposed mechanism involves the squaramide catalyst activating both the nucleophile and the electrophile through a dual hydrogen-bonding mechanism. The catalyst's tertiary amine moiety deprotonates the this compound to form a nitro enolate, while the squaramide NH groups form hydrogen bonds with the o-QM, increasing its electrophilicity. This organization within the catalyst-substrate complex facilitates a highly enantioselective attack on the si-face of the o-QM. scispace.com

The screening of various chiral squamide catalysts has demonstrated the importance of the catalyst's structural features. Catalysts with different substituents on the aromatic rings of the squaramide moiety showed varying degrees of success, with the 9-amino-9-deoxyepiquinine derivative consistently providing the best results in terms of both yield and enantioselectivity. rsc.org

Table 1: Screening of Chiral Squamide Catalysts in the Conjugate Addition of this compound to an o-Quinone Methide

| Catalyst | Yield (%) | ee (%) |

| 1a (9-amino-9-deoxyepiquinine derivative) | 85 | 94 |

| 1b (3,5-bistrifluoromethyl substituted) | 72 | 92 |

| 1c (3,5-bismethyl substituted) | 65 | 93 |

| 1d (3,5-difluoro substituted) | 78 | 93 |

Reaction conditions: 2-tosylmethylphenol, this compound, catalyst (10 mol%), NaHCO₃, CH₂Cl₂, room temperature, 72 h.

The scope of the reaction was explored with various substituted 2-tosylmethylphenols, consistently affording the desired α-nitro-β,β-diaryl-propionates in good yields (up to 91%) and with excellent enantioselectivities (up to 97% ee). rsc.org The robustness of the tert-butyl ester group under the aqueous basic conditions was highlighted as a key factor for the success of the reaction, as other esters like iso-propyl and iso-butyl nitroacetate led to decomposition. scispace.com

Thiourea (B124793) Catalysis

In the same study investigating the conjugate addition of this compound to o-quinone methides, a chiral thiourea catalyst was also examined. scispace.com Bifunctional thiourea catalysts, which can activate substrates through hydrogen bonding, are a staple in organocatalysis.

When a thiourea catalyst derived from 9-amino-9-deoxyepiquinine was used for the reaction, the corresponding product was obtained in moderate yield (52%) and with good enantioselectivity (88% ee), albeit lower than that achieved with the optimal squamide catalyst. rsc.org Interestingly, the thiourea catalyst produced the opposite enantiomer of the product compared to the squamide catalysts, highlighting the subtle but critical influence of the catalyst scaffold on the stereochemical outcome. rsc.org

Table 2: Comparison of Squamide vs. Thiourea Catalyst

| Catalyst Type | Catalyst | Yield (%) | ee (%) |

| Squamide | 1a | 85 | 94 |

| Thiourea | 1h | 52 | 88 (R) |

Reaction conditions: 2-tosylmethylphenol, this compound, catalyst (10 mol%), NaHCO₃, CH₂Cl₂, room temperature, 72 h.

Conjugate-Base-Stabilized Carboxylic Acid (CBSCA) Catalysis

A review of the scientific literature did not yield specific examples of Conjugate-Base-Stabilized Carboxylic Acid (CBSCA) catalysis being applied to stereoselective transformations involving this compound. While CBSCA catalysts are a recognized class of chiral Brønsted acid catalysts, their application with this particular pronucleophile has not been documented in the reviewed sources.

Bifunctional Organocatalysis in Cascade Reactions

While bifunctional organocatalysts, such as those based on thiourea or squaramide scaffolds, are widely used to orchestrate cascade reactions, a literature search did not identify specific examples where this compound is employed as a substrate in such a multi-step, single-pot transformation.

Metal-Catalyzed Asymmetric Reactions

The application of transition metal catalysis in asymmetric transformations of this compound is less documented compared to organocatalytic methods.

Palladium-Catalyzed Enantioselective Processes

A comprehensive search of the literature for palladium-catalyzed enantioselective reactions, such as the Tsuji-Trost allylic alkylation, using this compound as a soft nucleophile did not yield any specific, well-documented examples. Although palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for forming stereocenters with a wide range of nucleophiles, the use of this compound in this context appears to be an unexplored area based on the available scientific literature. nih.govrsc.orgthieme-connect.deresearchgate.netacs.org

Copper-Catalyzed Enantioselective Processes

Chiral copper catalysts have proven effective in orchestrating enantioselective transformations involving nitroacetate compounds. A notable example is the highly enantioselective Michael addition of nitroacetates to β,γ-unsaturated α-ketoesters. This reaction, facilitated by a chiral copper catalyst, allows for the construction of densely functionalized products in high yields and with excellent enantiomeric excess (ee).

In these processes, a chiral ligand, often a bis(oxazoline) or related structure, coordinates to a copper(I) or copper(II) salt. This complex then acts as a chiral Lewis acid, activating the β,γ-unsaturated α-ketoester towards nucleophilic attack. Simultaneously, the copper complex can interact with the this compound, forming a chiral enolate equivalent. The steric and electronic properties of the chiral ligand create a biased environment, directing the approach of the nitroacetate nucleophile to one face of the Michael acceptor, resulting in the preferential formation of one enantiomer of the product. Research in this area has demonstrated that high yields and enantioselectivities of up to 99% ee are achievable, furnishing valuable intermediates for the synthesis of complex molecules such as chiral cyclic nitrones.

Table 1: Copper-Catalyzed Enantioselective Michael Addition of Nitroacetates to β,γ-Unsaturated α-Ketoesters Specific data for this compound was not detailed in the available abstract; the data represents the general success of nitroacetates in this reaction.

| Entry | Ketoester Substrate | Catalyst System | Yield (%) | ee (%) |

| 1 | Ethyl (E)-2-oxo-4-phenylbut-3-enoate | Cu(OTf)₂ / Chiral Ligand | High | up to 99 |

| 2 | Ethyl (E)-2-oxo-4-(p-tolyl)but-3-enoate | Cu(OTf)₂ / Chiral Ligand | High | up to 98 |

| 3 | Ethyl (E)-4-(4-chlorophenyl)-2-oxobut-3-enoate | Cu(OTf)₂ / Chiral Ligand | High | up to 99 |

Diastereoselective Control in Reaction Pathways

Diastereoselective control is critical when a reaction creates a new stereocenter in a molecule that already contains one or more stereocenters. The addition of this compound to chiral electrophiles, such as imines bearing a chiral auxiliary, is a powerful method for controlling diastereoselectivity. The aza-Henry (or nitro-Mannich) reaction, in particular, has been developed to proceed with a high degree of facial selectivity.

A prominent strategy involves the use of N-tert-butanesulfinyl imines as the electrophile. The tert-butanesulfinyl group acts as a potent chiral director, effectively shielding one face of the C=N double bond. When the enolate of this compound adds to this imine, it preferentially attacks from the less sterically hindered face, leading to the formation of one diastereomer in significant excess. This method provides a reliable route to β-nitroamines with excellent diastereomeric ratios (d.r.). The remarkable stereoselectivity is often attributed to the formation of a rigid, chelated transition state involving the sulfinyl group and the incoming nucleophile.

Table 2: Diastereoselective Addition of Nitroacetates to Chiral N-tert-Butanesulfinyl Imines Data is representative of the addition of nitroacetate esters to demonstrate the principle of diastereoselective control.

| Entry | Aldehyde Precursor for Imine | Nitroacetate | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | Benzaldehyde | Ethyl Nitroacetate | >95:5 | 85 |

| 2 | 4-Chlorobenzaldehyde | Ethyl Nitroacetate | >95:5 | 92 |

| 3 | 3-Phenylpropanal | Ethyl Nitroacetate | ~1:1* | 75 |

*Note: In some cases, particularly with aliphatic imines, epimerization at the α-position of the nitroester can occur under reaction conditions, leading to a mixture of diastereomers at that center while maintaining high selectivity at the newly formed C-N stereocenter.

Generation of Multiple Stereocenters

Reactions involving this compound are frequently employed to generate multiple stereocenters in a single synthetic operation, which is a key goal in efficient organic synthesis. The diastereoselective nitro-Mannich reaction described previously is a prime example of this capability, as it constructs two adjacent stereocenters—one at the α-carbon of the nitroacetate and one at the carbon atom of the former imine—simultaneously.

The products of these reactions, α,β-diamino acid precursors, are of significant synthetic value. The stereochemical outcome at both new centers can often be controlled with high precision. By selecting the appropriate enantiomer of the chiral auxiliary (e.g., (R)- or (S)-tert-butanesulfinamide) and the geometry of the reactants, chemists can access different stereoisomers of the product. This stereodivergent approach is highly valuable for building libraries of chiral molecules and for the total synthesis of complex natural products. The resulting β-nitroamine products contain two vicinal nitrogen-bearing stereocenters, providing a versatile scaffold for further synthetic manipulations.

Table 3: Generation of Two Stereocenters via Aza-Henry Reaction of α-Nitro Esters

| Entry | Imine Partner | α-Nitro Ester | Stereocenters Formed | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |

| 1 | N-Boc-phenylmethanimine | Methyl 2-nitropropanoate | 2 | 15:1 (anti) | 97 |

| 2 | N-Boc-(4-chlorophenyl)methanimine | Methyl 2-nitropropanoate | 2 | >20:1 (anti) | 99 |

| 3 | N-Boc-(thiophen-2-yl)methanimine | Methyl 2-nitropropanoate | 2 | >20:1 (anti) | 98 |

Mechanistic Investigations and Reaction Pathway Elucidation

Exploration of Transition States in C-C Bond Formation

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and reactions involving tert-butyl nitroacetate (B1208598) as a nucleophile are no exception. Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the transition states of these reactions. For instance, in the Michael addition of a nitroacetate to an α,β-unsaturated compound, the reaction proceeds through a transition state where the enolate form of the nitroacetate attacks the β-carbon of the Michael acceptor. wikipedia.orgmasterorganicchemistry.com

DFT calculations have been used to model the geometries and energies of these transition states. These studies reveal that the C-C bond formation is often the rate-determining step. mdpi.com The transition state involves a specific spatial arrangement of the catalyst, the nitroacetate, and the electrophile, stabilized by various non-covalent interactions. mdpi.com For example, in organocatalyzed reactions, the transition state is often a highly organized assembly where hydrogen bonds and other weak interactions orient the reactants for optimal reactivity and stereoselectivity. mdpi.com

In the context of cycloaddition reactions, such as the formation of four-membered cyclic nitronates from related nitro compounds, computational analysis has shown that the reaction can proceed through a one-step, asynchronous mechanism. nih.gov The transition state in such reactions involves the concerted but uneven formation of new sigma bonds. nih.gov While not directly involving tert-butyl nitroacetate, these studies on similar nitro-containing compounds provide valuable insights into the potential transition state geometries for its cycloaddition reactions.

Role of Catalyst-Substrate Interactions in Organocatalysis

Organocatalysis has emerged as a powerful tool for effecting asymmetric transformations with this compound. The success of these reactions hinges on the intricate interactions between the catalyst and the substrates. Chiral bifunctional catalysts, such as squamides and thioureas derived from cinchona alkaloids, are particularly effective. rsc.orgscispace.comrsc.org

These catalysts operate through a dual activation mechanism. The basic moiety of the catalyst, typically a tertiary amine, deprotonates the this compound to form a nitronate enolate. mdpi.comrsc.org Simultaneously, the acidic N-H groups of the squaramide or thiourea (B124793) moiety act as hydrogen bond donors, activating the electrophile and increasing its reactivity. mdpi.comrsc.org This dual activation brings the nucleophile and electrophile into close proximity within a chiral environment, thereby controlling the stereochemical outcome of the reaction. rsc.org

A proposed catalytic cycle for the asymmetric conjugate addition of this compound to an o-quinone methide (o-QM) illustrates these interactions. The catalyst forms double hydrogen bonds with the o-QM, enhancing its electrophilic character. Concurrently, the catalyst abstracts a proton from this compound to generate the nitro enolate, which is held in proximity to the o-QM via hydrogen bonding with the catalyst's ammonium (B1175870) cation. The subsequent nucleophilic attack proceeds from a specific face, leading to the formation of the chiral product. rsc.orgscispace.com The stability of the tert-butyl ester group under these basic conditions is crucial for achieving good yields. rsc.org

Radical Pathways in Nitroacetate Transformations

While many reactions of this compound proceed through ionic intermediates, the potential for radical pathways also exists, particularly under certain reaction conditions or with specific reagents. The nitro group is known to be capable of participating in single-electron transfer (SET) processes, which can initiate radical reactions.

For instance, studies on tert-butyl nitrite (B80452) (TBN), a related compound, have shown that it can serve as a source of both tert-butoxy (B1229062) and nitrogen monoxide radicals. organic-chemistry.org These radicals can initiate a variety of transformations. organic-chemistry.org Mechanistic studies on the reaction of TBN with alkenes have revealed radical pathways involving the addition of a nitro radical (NO2•) to the double bond, followed by further radical transformations. researchgate.netresearchgate.net While this compound is structurally different, the presence of the nitro group suggests that under photolytic or thermolytic conditions, or in the presence of radical initiators, it could potentially undergo transformations involving radical intermediates.

Furthermore, the decomposition of related nitrone compounds, such as Phenyl N-tert-butyl nitrone (PBN), can lead to the formation of radical species and nitric oxide. nih.gov This highlights the general propensity of compounds containing both a tert-butyl group and a nitrogen-oxygen functionality to engage in radical chemistry. Future research may explore harnessing such potential radical pathways of this compound for novel synthetic applications.

Influence of Reaction Conditions on Selectivity and Mechanism

The outcome of reactions involving this compound, including yield, diastereoselectivity, and enantioselectivity, is highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, base, catalyst loading, and temperature is often necessary to achieve the desired results. rsc.org

In the organocatalytic asymmetric conjugate addition of this compound to o-quinone methides, a systematic study of these parameters was conducted. rsc.org The choice of solvent was found to have a significant impact on enantioselectivity, with chloroform (B151607) providing superior results compared to other solvents like dichloromethane, toluene (B28343), and THF. rsc.org

The nature and concentration of the base are also critical. While a base is required to generate the nucleophilic nitronate, stronger bases can lead to poor yields and selectivities, possibly due to competing side reactions or catalyst deactivation. rsc.org For example, sodium bicarbonate was found to be an effective base, whereas stronger bases like sodium carbonate and potassium carbonate were detrimental. rsc.org

Catalyst loading and reaction temperature also play a crucial role. A decrease in catalyst loading can lead to lower yields and enantioselectivities. rsc.org Temperature can have a complex effect; while lower temperatures can sometimes improve enantioselectivity, they may also lead to poor yields due to slower reaction rates. rsc.org Conversely, higher temperatures can be detrimental to enantioselectivity. rsc.org

The following table summarizes the optimization of reaction conditions for the asymmetric conjugate addition of this compound to an o-quinone methide, demonstrating the sensitivity of the reaction to various parameters. rsc.org

| Entry | Solvent | Base | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | ee (%) |

| 1 | CH2Cl2 | NaHCO3 | 10 | Room Temp | 75 | 92 |

| 2 | CHCl3 | NaHCO3 | 10 | Room Temp | 73 | 96 |

| 3 | Toluene | NaHCO3 | 10 | Room Temp | 68 | 85 |

| 4 | THF | NaHCO3 | 10 | Room Temp | 65 | 88 |

| 5 | CH2Cl2 | K2CO3 | 10 | Room Temp | 35 | 40 |

| 6 | CH2Cl2 | NaHCO3 | 5 | Room Temp | 68 | 89 |

| 7 | CH2Cl2 | NaHCO3 | 10 | 0 | 45 | 85 |

| 8 | CH2Cl2 | NaHCO3 | 10 | 40 | 72 | 78 |

This systematic investigation underscores the importance of fine-tuning reaction conditions to navigate the complex mechanistic landscape and achieve optimal outcomes in syntheses utilizing this compound.

Comparative Analysis with Other Nitroacetate Esters

Steric and Electronic Effects of Alkyl Substituents

The differences in reactivity and stability among nitroacetate (B1208598) esters can be rationalized by considering the steric and electronic effects of their respective alkyl or benzyl (B1604629) substituents.

Steric Effects: The most pronounced steric effect is observed with the tert-butyl group . Its bulky nature physically obstructs the approach of nucleophiles to the carbonyl carbon. This steric hindrance is a primary reason for the often-observed lower reactivity of tert-butyl esters in reactions that involve nucleophilic attack at the carbonyl group. In contrast, methyl and ethyl groups present minimal steric hindrance, allowing for relatively unencumbered access to the reactive centers of the molecule. The benzyl group, while larger than methyl and ethyl, is less sterically demanding than the tert-butyl group. Its phenyl ring can orient itself to minimize steric clashes in many reaction transition states.

Electronic Effects: The electronic influence of the ester group affects the electrophilicity of the carbonyl carbon and the acidity of the α-protons.

Alkyl Groups (Methyl, Ethyl, tert-Butyl): Traditionally, alkyl groups are considered to be electron-donating through induction (+I effect). This effect would be expected to slightly decrease the electrophilicity of the carbonyl carbon and decrease the acidity of the α-protons. The order of this inductive effect is often cited as tert-butyl > ethyl > methyl. This electron donation can also stabilize any developing positive charge on the oxygen atom during certain reactions, which is particularly relevant for the tert-butyl group in reactions proceeding through a carbocation-like intermediate.

| Substituent | Primary Steric Effect | Primary Electronic Effect | Impact on Carbonyl Electrophilicity | Impact on α-Proton Acidity |

|---|---|---|---|---|

| Methyl | Low | Weakly Electron-Donating (+I) | Slightly Decreased | Slightly Decreased |

| Ethyl | Low | Weakly Electron-Donating (+I) | Slightly Decreased | Slightly Decreased |

| Benzyl | Moderate | Inductively Withdrawing (-I), Potentially Resonantly Donating (+R) | Slightly Increased (Inductive) | Slightly Increased (Inductive) |

| tert-Butyl | High | Electron-Donating (+I) | Slightly Decreased | Slightly Decreased |

Differential Behavior in Specific Reaction Classes

The interplay of steric and electronic effects leads to distinct behaviors of these esters in various chemical reactions.

Hydrolysis Resistance: One of the most significant differences lies in their susceptibility to hydrolysis. The rate of ester hydrolysis, particularly under basic conditions, is highly sensitive to the structure of the ester.

tert-Butyl Nitroacetate: The significant steric hindrance provided by the tert-butyl group greatly impedes the approach of a hydroxide (B78521) ion or water molecule to the carbonyl carbon. This makes tert-butyl esters, in general, highly resistant to base-catalyzed hydrolysis (saponification) compared to less hindered esters. Under acidic conditions, however, tert-butyl esters can undergo hydrolysis via a different mechanism involving the formation of a stable tert-butyl carbocation.

Methyl and Ethyl Nitroacetates: With minimal steric hindrance, these esters are more readily hydrolyzed under basic conditions. A comparative study on benzoate (B1203000) esters showed that methyl and ethyl benzoates have similar and relatively short hydrolysis half-lives in a basic medium nih.gov.

Benzyl Nitroacetate: Benzyl esters also undergo hydrolysis. The aforementioned study on benzoate esters indicated that the hydrolysis half-life of benzyl benzoate is slightly longer than that of methyl and ethyl benzoates, but still in the same order of magnitude nih.gov. This suggests that the benzyl group does not confer significant resistance to hydrolysis under these conditions.

The general trend for base-catalyzed hydrolysis resistance, based on steric and electronic effects, is expected to be:

tert-Butyl > Benzyl ≈ Ethyl ≈ Methyl

This differential stability towards hydrolysis is a key consideration in synthetic planning, where a tert-butyl ester might be chosen to protect a carboxylic acid functionality while other, more labile esters in the molecule are selectively cleaved.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems

The development of new catalytic systems is paramount for enhancing the efficiency, selectivity, and scope of reactions involving tert-butyl nitroacetate (B1208598). A significant area of focus is asymmetric catalysis, aiming to produce optically active compounds that are crucial as intermediates for chiral drugs and natural products. rsc.org

Organocatalysis has emerged as a powerful tool in this domain. For instance, chiral squamides derived from cinchona alkaloids, such as 9-amino-9-deoxyepiquinine, have proven to be highly efficient catalysts for the asymmetric conjugate addition of tert-butyl nitroacetate to various acceptors. rsc.orgresearchgate.net These bifunctional catalysts activate both the nucleophile and the electrophile through hydrogen bonding, facilitating highly enantioselective transformations. In the reaction with o-quinone methides (o-QMs), a chiral squamide catalyst enabled the synthesis of α-nitro-β,β-diaryl-propionates in good yields and with excellent enantioselectivities (up to 99% ee). rsc.orgrsc.org

Future research is directed towards designing and synthesizing novel organocatalysts with enhanced activity and broader substrate compatibility. This includes exploring different catalyst backbones and hydrogen-bonding motifs. Furthermore, the synergy between organocatalysis and other catalytic modes, such as metal catalysis or photoredox catalysis, represents a promising frontier. Dual catalytic systems could unlock novel reaction pathways and provide access to previously unattainable molecular architectures. For example, combining a chiral Brønsted acid with a photoredox catalyst could enable enantioselective radical additions of this compound. mdpi.com

| Catalyst Type | Reaction | Electrophile | Key Advantages | Ref. |

| Chiral Squamide | Asymmetric Conjugate Addition | o-Quinone Methides | Good yields, excellent enantioselectivities | rsc.org |

| Chiral Squamide | Asymmetric Conjugate Addition | β,γ-Unsaturated-α-ketoesters | High yields and enantioselectivities | researchgate.net |

| Bifunctional Thiourea (B124793) | Aza-Henry Reaction | N-protected Imines | Synthesis of β-nitroamine derivatives | organic-chemistry.org |

This table summarizes selected novel catalytic systems utilized in reactions involving this compound and related nitroalkanes.

Expansion of Reaction Scope to Underexplored Electrophiles

While the reactivity of this compound with established electrophiles like Michael acceptors is well-documented, current research is focused on expanding its application to less conventional reaction partners. This expansion is crucial for diversifying the range of accessible chemical structures.

One such area is the reaction with in situ generated electrophiles, such as o-quinone methides (o-QMs). rsc.org These transient species are highly reactive and their use in asymmetric catalysis has seen significant growth. The successful organocatalytic conjugate addition of this compound to o-QMs demonstrates the potential for capturing unstable intermediates to form complex products. rsc.orgrsc.org

Another emerging area is the use of this compound in cycloaddition reactions. While not extensively explored, its potential as a C2 synthon in [4+2] or other cycloadditions could provide rapid access to complex cyclic and heterocyclic systems. The nitro group in the resulting adducts would offer a versatile handle for further functionalization.